molecular formula C9H10O2 B1346577 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- CAS No. 935-92-2

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Cat. No.: B1346577
CAS No.: 935-92-2
M. Wt: 150.17 g/mol
InChI Key: QIXDHVDGPXBRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in redox reactions, such as oxidoreductases. These interactions often involve the transfer of electrons, which can lead to the formation of reactive oxygen species (ROS). The compound’s ability to participate in redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .

Cellular Effects

The effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes. These effects can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in cellular signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including oxidative stress, tissue damage, and impaired organ function .

Metabolic Pathways

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is an important aspect of its activity. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications. For example, the compound may be directed to the mitochondria, where it can participate in redox reactions and affect mitochondrial function. Similarly, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .

Properties

IUPAC Name

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDHVDGPXBRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061320
Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-92-2
Record name Trimethylbenzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cumoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trimethyl-p-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-CYCLOHEXADIENE-1,4-DIONE, 2,3,5-TRIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O26GU14U9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 25.6 g of ferric chloride in 50 ml of water was added at room temperature to a solution of 20 g of trimethylhydroquinone in 150 ml of acetone, and the resulting mixture was stirred for 1 hour, after which it was allowed to stand for 2 days. At the end of this time, it was concentrated to about one half of its original volume, and the concentrate was mixed with water. The resulting aqueous mixture was extracted with ethyl acetate, and the extract was washed with water and with a saturated aqueous solution of sodium chloride, in that order, after which it was dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using a 1:6 by volume mixture of ethyl acetate and hexane as the eluent, to give 16.9 g of the title compound having an Rf value=0.48 (on thin layer chromatography on silica gel; developing solvent: a 1:6 by volume mixture of ethyl acetate and hexane).
[Compound]
Name
ferric chloride
Quantity
25.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2.0 g of trimethylhydroquinone in 300 ml of chloroform was added 10 g of lead (IV) oxide, and the mixed solution was stirred at room temperature for 30 hours and then lead (IV) oxide was filtered off and the reaction solution was concentrated under reduced pressure. The concentrate was combined with 150 ml of hexane, washed with 50 ml of a 0.5% sodium bicarbonate solution and then 50 ml of water, dried over anhydrous sodium sulfate, then concentrated under reduced pressure. After cooling in a freezer, the precipitating crystal was filtered and washed with a small amount of cold hexane to give 2,3,5-trimethylbenzoquinone as a yellow needle crystal. The yield was 1.6 g (82%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 13.6 g (100 mmol) of 2,3,6-trimethylphenol in 40 ml of acetic acid and a solution of 32.3 g (250 mmol) of 70% by weight aqueous tert-butyl hydroperoxide in 20 ml of acetic acid were simultaneously added dropwise to a stirred solution of 0.68 g (2.0 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene and 0.5 ml of concentrated sulfuric acid in 50 ml of acetic acid at 40° C. with cooling. The reaction mixture was then subjected to steam distillation. The distillate was extracted by shaking with methylene chloride. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and concentrated to a yellow oil, which slowly solidifed. 14.0 g (93%) of 2,3,5-trimethyl-p-benzoquinone were obtained in the form of yellow oily crystals.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 15.2 g (100 mmol) of 2,3,5-trimethylhydroquinone in 150 ml of acetic acid and 16.1 g (125 mmol) of 70% by weight aqueous tert-butyl hydroperoxide were simultaneously added dropwise to a stirred solution of 0.68 g (2.0 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene and 0.5 ml of concentrated sulfuric acid in 50 ml of acetic acid at 40° C. with cooling. The reaction mixture was then subjected to steam distillation. The distillate was extracted by shaking with methylene chloride. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and concentrated to a yellow oil, which slowly solidifed. 11.7 g (78%) of 2,3,5-trimethyl-p-benzoquinone were obtained in the form of yellow oily crystals.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Oxygen was passed into a solution of 0.68 g (2 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene in 150 ml of 85% by weight aqueous acetic acid and, during this, a solution of 13.6 g (100 mmol) of 2,3,6-trimethylphenol and 0.5 g of concentrated sulfuric acid in 75 ml of 85% by weight acetic acid was added dropwise while stirring vigorously at 40° C. After oxygen uptake ceased, the mixture was subjected to a steam distillation. The distillate was extracted with tert-butyl methyl ether. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 12.0 g (80%) of 2,3,5-trimethylbenzoquinone in the form of yellow oily crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Reactant of Route 2
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Reactant of Route 3
Reactant of Route 3
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Reactant of Route 4
Reactant of Route 4
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Reactant of Route 5
Reactant of Route 5
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Reactant of Route 6
Reactant of Route 6
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Customer
Q & A

Q1: What is the role of Trimethylquinone in biological systems?

A1: Trimethylquinone acts as an electron donor for specific enzymes. For example, it can donate electrons to ammonia monooxygenase in Nitrosomonas europaea, a bacterium involved in nitrification. [] This electron donation is crucial for the enzyme's activity in processes like propene epoxidation.

Q2: How does Trimethylquinone interact with quinone oxidoreductase isozyme 1 (NQO1)?

A2: Trimethylquinone can be utilized as a sensitive element in the detection of cancer cells overexpressing NQO1. When linked to Mn-doped ZnS quantum dots (QDs), Trimethylquinone quenches the QDs' phosphorescence through Phosphorescence Energy Transfer (PET). [] NQO1 then reduces and removes the Trimethylquinone, turning the QD phosphorescence back on. This on/off mechanism allows for the detection of NQO1-expressing cancer cells.

Q3: Can Trimethylquinone be used to enhance the properties of natural rubber?

A3: Yes, research indicates that using Trimethylquinone as an antioxidant, alongside Palm Oil Fly Ash (POFA) as a filler, can improve the properties of thermoset natural rubber (TNR). [] The resulting TNR exhibits good morphology, tensile strength, and water absorption properties.

Q4: What is known about the redox behavior of Trimethylquinone derivatives?

A4: Studies have investigated the redox behavior of bis-Trimethylquinone alkane derivatives as model compounds for polymeric hydroquinone-quinone redox systems. [] Potentiometric titration and polarography revealed that the two bivalent redox units within these derivatives influence each other, impacting their electrochemical properties.

Q5: How does the structure of Trimethylquinone affect its reactivity compared to other quinones?

A6: The three methyl groups on the Trimethylquinone ring influence its electron density and steric hindrance, impacting its reactivity compared to unsubstituted benzoquinone. [] This difference is evident in the varying rates of radical formation and decay observed during photochemical reactions with chlorophyll in different solvents.

Q6: What analytical techniques are commonly employed to study Trimethylquinone?

A8: Various analytical techniques are used to study Trimethylquinone, including Electron Spin Resonance (ESR) spectroscopy to monitor radical formation and decay kinetics, [] and High-Performance Liquid Chromatography (HPLC) to analyze its presence and concentration in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.